Tetrazine-SS-Biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H32N8O3S3 |

|---|---|

Molecular Weight |

576.8 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide |

InChI |

InChI=1S/C24H32N8O3S3/c33-20(4-2-1-3-19-22-18(14-36-19)29-24(35)30-22)25-10-12-38-37-11-9-21(34)26-13-16-5-7-17(8-6-16)23-31-27-15-28-32-23/h5-8,15,18-19,22H,1-4,9-14H2,(H,25,33)(H,26,34)(H2,29,30,35)/t18-,19-,22-/m0/s1 |

InChI Key |

DNUZQOORFCMFKQ-IPJJNNNSSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrazine-SS-Biotin: Principles, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

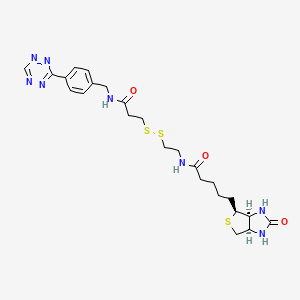

Tetrazine-SS-Biotin is a versatile, cleavable biotinylation reagent that has become an invaluable tool in chemical biology, proteomics, and drug development. Its unique trifunctional architecture, comprising a highly reactive tetrazine moiety, a reducible disulfide bond, and a high-affinity biotin tag, enables a wide range of applications, from affinity purification of interacting molecules to advanced pre-targeting strategies in imaging and therapy. This guide provides a comprehensive overview of the core principles of this compound, detailed experimental protocols, and quantitative data to facilitate its effective implementation in research and development.

The functionality of this compound is centered around three key components:

-

Tetrazine: This moiety participates in an exceptionally fast and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) partner. This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a catalyst, ensuring high specificity and efficiency in complex biological systems.

-

Disulfide (SS) Bond: This linker is stable under normal physiological conditions but can be readily cleaved in the presence of reducing agents such as dithiothreitol (DTT) or glutathione (GSH). This cleavable nature is crucial for applications requiring the release of a captured biomolecule or the activation of a therapeutic agent in a reducing environment, such as the cytoplasm of a cell.

-

Biotin: This vitamin forms an exceptionally strong and specific non-covalent interaction with streptavidin and avidin proteins. This high-affinity binding is widely exploited for the capture, immobilization, and detection of biotinylated molecules.

This combination of functionalities allows for a powerful two-step approach in various experimental workflows. First, a TCO-modified biomolecule of interest is allowed to interact within a biological system. Subsequently, this compound is introduced to specifically label the TCO-tagged molecule. The biotin handle then permits the selective capture of the complex using streptavidin-functionalized supports. Finally, the disulfide bond can be cleaved to release the captured biomolecule for downstream analysis.

Quantitative Data

The efficiency and reliability of experiments utilizing this compound are underpinned by the kinetics of the tetrazine-TCO ligation and the disulfide bond cleavage. The following tables summarize key quantitative parameters.

| Parameter | Value | Conditions |

| Chemical Formula | C₂₄H₃₂N₈O₃S₃ | |

| Molecular Weight | 576.77 g/mol | |

| Purity | >90% | |

| Physical Form | Red oil | |

| Solubility | DCM, acetonitrile, DMF, DMSO | |

| Storage | -20°C | |

| Table 1: Physicochemical Properties of this compound.[1] |

| Parameter | Value Range (M⁻¹s⁻¹) | Notes |

| Second-Order Rate Constant (k₂) | 1,000 - 6,000 | The reaction rate is influenced by the specific structure of the tetrazine and TCO derivatives, as well as the solvent and temperature. Electron-withdrawing groups on the tetrazine can increase the rate. |

| Table 2: Reaction Kinetics of Tetrazine-TCO Ligation.[2] |

| Reducing Agent | Concentration Range | Incubation Time | Temperature | Notes |

| DTT | 10-50 mM | 30-60 minutes | RT or 37°C | Dithiothreitol is a strong reducing agent commonly used for complete and rapid cleavage of disulfide bonds.[3] |

| GSH | 1-10 mM | 1-4 hours | 37°C | Glutathione is the primary intracellular reducing agent. Using GSH can mimic the release of cargo within the cellular cytoplasm. The cleavage rate is generally slower than with DTT. |

| Table 3: Conditions for Disulfide Bond Cleavage. |

Experimental Protocols

This section provides detailed methodologies for the application of this compound in a typical affinity pull-down experiment to identify protein-protein interactions.

Protocol 1: Labeling of a "Bait" Protein with TCO-NHS Ester

This protocol describes the initial step of modifying a purified "bait" protein with a trans-cyclooctene (TCO) group.

Materials:

-

Purified "bait" protein (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns

Procedure:

-

Protein Preparation: Ensure the "bait" protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization (Optional): The degree of labeling (DOL) can be determined by mass spectrometry.

Protocol 2: Pull-Down of Interacting Proteins using this compound

This protocol outlines the use of the TCO-labeled "bait" protein to capture interacting "prey" proteins from a cell lysate, followed by labeling with this compound and affinity purification.

Materials:

-

TCO-labeled "bait" protein (from Protocol 1)

-

Cell lysate containing "prey" proteins

-

This compound

-

Anhydrous DMSO

-

Streptavidin-coated magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., PBS containing 50 mM DTT)

Procedure:

-

Interaction Step: Incubate the TCO-labeled "bait" protein with the cell lysate for 1-2 hours at 4°C with gentle rotation to allow for the formation of "bait-prey" protein complexes.

-

This compound Labeling:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Add the this compound stock solution to the lysate containing the "bait-prey" complexes to a final concentration of 10-50 µM.

-

Incubate for 30-60 minutes at room temperature with gentle rotation.

-

-

Affinity Capture:

-

Equilibrate the streptavidin-coated magnetic beads by washing them three times with Wash Buffer.

-

Add the equilibrated beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated complexes.

-

-

Washing:

-

Pellet the magnetic beads using a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.

-

-

Elution (Cleavage):

-

To elute the captured "bait-prey" complexes, resuspend the beads in 100 µL of Elution Buffer (PBS with 50 mM DTT).

-

Incubate for 30-60 minutes at 37°C with occasional vortexing.

-

Pellet the magnetic beads and collect the supernatant containing the eluted proteins.

-

-

Downstream Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting "prey" proteins.

Visualizations

Experimental Workflow for a Pull-Down Assay

Caption: Workflow for identifying protein-protein interactions using this compound.

Pre-targeting Strategy for In Vivo Imaging

Caption: Pre-targeting strategy for in vivo tumor imaging using a TCO-antibody and a tetrazine-imaging probe.

References

An In-depth Technical Guide to Tetrazine-SS-Biotin: Structure, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrazine-SS-Biotin, a versatile chemoselective and cleavable biotinylation reagent. We will delve into its core structure, mechanism of action, and provide detailed experimental protocols for its application in protein labeling, affinity purification, and cellular imaging.

Structure of this compound

This compound is a heterobifunctional molecule meticulously designed for bioorthogonal applications. Its structure comprises three key functional moieties: a tetrazine ring, a cleavable disulfide bond, and a biotin molecule.

-

Tetrazine Ring: This six-membered aromatic ring containing four nitrogen atoms is the reactive handle for bioorthogonal conjugation. Specifically, it is a 1,2,4,5-tetrazine, which acts as the diene in the inverse electron demand Diels-Alder (iEDDA) reaction.

-

Disulfide Bond (-S-S-): This covalent bond serves as a cleavable linker. It is stable under physiological conditions but can be readily reduced by the addition of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1] This feature allows for the controlled release of the biotin tag from the conjugated molecule.

-

Biotin Moiety: Also known as Vitamin B7, biotin exhibits an exceptionally high binding affinity for avidin and streptavidin proteins. This strong and specific interaction is widely exploited for detection, purification, and immobilization of biotinylated molecules.

The IUPAC name for a common form of this compound is N-(2-((3-((4-(1,2,4,5-tetrazin-3-yl)benzyl)amino)-3-oxopropyl)disulfanyl)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide.[2]

Figure 1: Key functional components of the this compound molecule.

Mechanism of Action

The utility of this compound stems from two distinct chemical processes: a highly efficient bioorthogonal ligation and a controlled cleavage reaction.

Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The tetrazine moiety of this compound reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), via an inverse electron demand Diels-Alder [4+2] cycloaddition. This reaction is exceptionally fast and highly specific, proceeding readily under physiological conditions without the need for a catalyst. The reaction results in the formation of a stable dihydropyridazine linkage, covalently attaching the biotin tag to the TCO-functionalized molecule of interest.

Figure 2: The inverse electron demand Diels-Alder (iEDDA) reaction.

Disulfide Bond Cleavage

The disulfide bond within the linker of this compound can be selectively cleaved using reducing agents. This process reduces the disulfide to two thiol groups, thereby releasing the biotin tag from the target molecule. This reversibility is a key advantage in applications such as affinity purification, where the gentle elution of the target molecule is desired.

References

- 1. research.rug.nl [research.rug.nl]

- 2. Synthesis and Pharmacological Characterization of C4-(Thiotriazolyl)-substituted-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1R,2S,4R,5R,6R)-2-Amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY2812223), a Highly Potent, Functionally Selective mGlu2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Researcher's Guide to Cleavable Biotin Linkers: A Core Technical Overview

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug discovery, the ability to selectively isolate and analyze proteins and their interacting partners is paramount. Biotin-streptavidin affinity purification is a cornerstone technique for these applications, renowned for its high specificity and affinity. However, the very strength of this interaction poses a significant challenge: the harsh conditions required for elution can denature the target molecules, compromising downstream analyses. Cleavable biotin linkers have emerged as an elegant solution, enabling the gentle release of captured biomolecules under specific, controlled conditions. This in-depth technical guide provides a comprehensive overview of the core principles of cleavable biotin linkers, their diverse chemistries, and their applications in modern research.

The Fundamental Principle: Reversible Biotinylation

Cleavable biotin linkers are trifunctional molecules comprising a biotin moiety for streptavidin binding, a reactive group for conjugation to the target molecule, and a central cleavable spacer. This design allows for the robust capture of biotinylated molecules and their subsequent release by breaking the linker under specific chemical or physical stimuli, leaving the target protein intact and functional.

A Comparative Overview of Cleavable Biotin Linkers

The choice of a cleavable linker is dictated by the specific experimental requirements, including the nature of the target molecule, the desired cleavage conditions, and the tolerance for any residual molecular fragments. The following table summarizes the key quantitative parameters of the most common classes of cleavable biotin linkers.

| Linker Type | Cleavage Reagent/Condition | Typical Cleavage Conditions | Cleavage Efficiency | Residual Mass on Target |

| Disulfide | Reducing agents (DTT, TCEP, β-mercaptoethanol) | 50 mM DTT or 10 mM 2-mercaptoethanol | High | Small sulfhydryl group |

| Photocleavable (PC) | UV light | ~365 nm UV light, 5-25 minutes | >90%[1] | Varies with linker structure |

| Acid-Cleavable (DADPS) | Mild acid | 10% Formic Acid, 30 minutes at room temperature | >98%[2][3] | 143 Da or 84 Da depending on structure[3][4] |

| Diazo | Sodium dithionite | 25-50 mM Sodium Dithionite | High | 178.19 Da |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Hydrazine | 2% aqueous hydrazine | High | Varies with linker structure |

| Vicinal Diol | Sodium periodate | 1 mM Sodium Periodate, 1 hour in the dark | High | Aldehyde groups |

Chemical Structures of Common Cleavable Biotin Linkers

The chemical structure of the linker determines its reactivity, cleavability, and the nature of the residual mass. Below are representative structures for major classes of cleavable biotin linkers.

-

Disulfide Linker (e.g., NHS-SS-Biotin): Contains a disulfide bond that is readily cleaved by reducing agents.

-

Photocleavable Linker (e.g., PC-Biotin-NHS): Incorporates a photolabile group, often a nitrobenzyl moiety, that breaks upon UV irradiation.

-

Acid-Cleavable Linker (e.g., DADPS-Biotin): Features an acid-labile dialkoxydiphenylsilane (DADPS) group.

-

Diazo Linker (e.g., Diazo-Biotin-Azide): Contains a diazobenzene group that is cleaved by sodium dithionite.

-

Dde Linker (e.g., Dde-Biotin-NHS): Utilizes a Dde protecting group that is removed by hydrazine.

Key Applications and Experimental Workflows

Cleavable biotin linkers are indispensable tools in a variety of applications, including affinity purification of protein complexes, identification of post-translational modifications, and target identification in chemical proteomics.

Affinity Purification of Protein Complexes

A primary application of cleavable biotin linkers is the gentle isolation of protein complexes for subsequent analysis by mass spectrometry or functional assays.

Chemical Proteomics Workflow for Target Identification

In chemical proteomics, cleavable biotin linkers are used to identify the protein targets of small molecule probes.

Detailed Experimental Protocols

Protocol: Affinity Purification using a Disulfide-Cleavable Linker (e.g., Sulfo-NHS-SS-Biotin)

This protocol outlines the general steps for biotinylating a protein and subsequently purifying it using streptavidin beads and a cleavable disulfide linker.

A. Biotinylation of the Target Protein:

-

Protein Preparation: Ensure the protein of interest is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-SS-Biotin in water or DMSO to a concentration of 10 mM.

-

Biotinylation Reaction: Add a 20-fold molar excess of the dissolved Sulfo-NHS-SS-Biotin to the protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Removal of Excess Biotin: Remove unreacted biotin using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS.

B. Affinity Purification:

-

Bead Preparation: Wash streptavidin agarose beads (e.g., 50 µL of slurry per sample) three times with PBS.

-

Binding: Add the biotinylated protein solution to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

C. Elution:

-

Cleavage: To elute the captured protein, resuspend the beads in a cleavage buffer containing a reducing agent (e.g., 50 mM DTT in PBS).

-

Incubation: Incubate for 1 hour at room temperature with gentle mixing.

-

Collection: Pellet the beads by centrifugation and collect the supernatant containing the purified, unmodified protein.

Protocol: Western Blotting of Biotinylated Proteins

This protocol describes the detection of biotinylated proteins on a western blot.

-

SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary Antibody Incubation (Optional): If detecting a specific protein that has been biotinylated, incubate the membrane with the appropriate primary antibody overnight at 4°C. Wash the membrane three times with TBST.

-

Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.

Conclusion and Future Perspectives

Cleavable biotin linkers have revolutionized the study of proteins and their interactions by enabling the gentle and efficient recovery of biotinylated molecules. The continuous development of new linkers with diverse cleavage mechanisms and improved properties, such as enhanced stability and smaller residual tags, will further expand their utility in proteomics, drug discovery, and diagnostics. The strategic selection and application of these powerful tools will undoubtedly continue to drive significant advancements in our understanding of complex biological systems.

References

An In-depth Technical Guide to Tetrazine-SS-Biotin: Chemical Properties and Stability for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tetrazine-SS-Biotin, a heterobifunctional crosslinker integral to the fields of bioconjugation, chemical biology, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). We will delve into its core chemical properties, stability, and the experimental protocols for its application, presenting quantitative data in structured tables and visualizing key processes with detailed diagrams.

Core Principles of this compound

This compound is a versatile reagent that incorporates three key functional moieties: a tetrazine ring for bioorthogonal click chemistry, a cleavable disulfide bond, and a biotin molecule for affinity purification or detection. This combination of features enables a multi-step approach to bioconjugation, offering precise control over the labeling and release of molecules of interest.

The primary application of this compound is in scenarios requiring the specific and efficient labeling of biomolecules, followed by the selective cleavage and release of a conjugated payload. This is particularly relevant in the construction of ADCs, where a cytotoxic drug is attached to an antibody that targets cancer cells. Once the ADC is internalized by the target cell, the disulfide bond can be cleaved in the reducing intracellular environment, releasing the drug and inducing cell death.

Chemical Properties and Stability

The utility of this compound in complex biological systems is dictated by its chemical properties and stability under various conditions.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C24H32N8O3S3 | [1][2] |

| Molecular Weight | 576.77 g/mol | [1][2][3] |

| Appearance | Red oil or solid | |

| Purity | >90-96% |

Solubility and Storage

Proper handling and storage are critical to maintaining the reactivity of this compound.

| Condition | Details | Source(s) |

| Solubility | Soluble in DMSO, DMF, acetonitrile, and DCM. | |

| Storage of Solid | -20°C, protected from moisture. | |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. It is recommended to store under nitrogen and protect from light. |

Stability in Aqueous Media

The stability of the tetrazine moiety is a crucial factor in its application in biological systems. Generally, tetrazines with electron-donating groups exhibit greater stability in aqueous solutions. The stability is also pH-dependent, with degradation observed under harsh pH conditions. In biological media containing nucleophiles, such as fetal bovine serum (FBS), a gradual degradation can be expected. Some studies have reported half-lives of up to 9 hours in PBS and stability in FBS for up to 4 hours for certain conjugated s-tetrazines. Unconjugated phenyl s-tetrazine was found to be 40% intact after 10 hours of incubation in FBS at 37°C.

| Condition | Stability Trend | Source(s) |

| Aqueous Buffer (e.g., PBS, pH 7.4) | Generally stable, but prolonged incubation can lead to degradation. Stability is substituent-dependent. | |

| Biological Media (e.g., with FBS) | Moderate stability; degradation is faster than in buffer due to the presence of nucleophiles. | |

| Acidic/Basic Conditions | Sensitive to harsh pH, leading to accelerated degradation. |

The Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The tetrazine moiety of this compound participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO). This bioorthogonal "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly even at low concentrations in complex biological environments without the need for a catalyst.

Reaction Kinetics

The second-order rate constant (k₂) for the iEDDA reaction between tetrazines and TCOs is among the fastest known bioorthogonal reactions, with reported values ranging from 1 to 1 x 10⁶ M⁻¹s⁻¹. The specific rate is highly dependent on the substituents on both the tetrazine and the TCO. Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while electron-donating groups decrease it. For a hydrogen-substituted tetrazine, a rapid reaction rate of approximately 30,000 M⁻¹s⁻¹ has been reported.

| Tetrazine Substituent | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Source(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | |

| Benzylamino-tetrazine | trans-cyclooctene (TCO) on mAb | ~6,000 (at 37°C) | |

| Hydrogen substituted tetrazines | trans-cyclooctene (TCO) | ~30,000 | |

| General Range for Tetrazine-TCO | trans-cyclooctene (TCO) | 1 - 1 x 10⁶ |

Cleavage of the Disulfide Bond

A key feature of this compound is the presence of a disulfide bond, which can be selectively cleaved under reducing conditions. This is particularly useful for releasing a conjugated molecule within the reducing environment of the cell cytoplasm, where the concentration of glutathione (GSH) is significantly higher (1-10 mM) than in the extracellular space (~5 µM).

Cleavage Conditions and Efficiency

The disulfide bond can be efficiently cleaved by common reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and glutathione (GSH). Complete cleavage can typically be achieved within 30-60 minutes at room temperature or 37°C with DTT concentrations ranging from 10-50 mM. In a cellular context, the high intracellular concentration of GSH is sufficient to trigger the cleavage of disulfide linkers in internalized ADCs, leading to the release of the cytotoxic payload. Studies have shown that enzymes of the protein disulfide isomerase family may also contribute to the reduction of the disulfide bond in cellular compartments. The efficiency of cleavage can be nearly complete (99.5%) with optimized concentrations of reducing agents like TCEP.

| Reducing Agent | Typical Concentration | Incubation Time | Temperature | Source(s) |

| Dithiothreitol (DTT) | 10-50 mM | 30-60 min | Room Temperature or 37°C | |

| Glutathione (GSH) | 1-10 mM (intracellular) | Varies | 37°C | |

| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5-1 mM | 1-2 hours | Room Temperature |

Experimental Protocols and Workflows

The following sections provide detailed methodologies for the key experimental steps involving this compound.

Protocol for Antibody Labeling with a Tetrazine-SS-NHS Ester

This protocol describes the conjugation of a Tetrazine-SS-NHS ester to primary amines (e.g., lysine residues) on an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Tetrazine-SS-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis equipment

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Reagent Preparation: Allow the Tetrazine-SS-NHS ester vial to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 50-fold molar excess of the Tetrazine-SS-NHS ester stock solution to the antibody solution. The optimal molar ratio depends on the antibody concentration and the desired degree of labeling and should be determined empirically.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted Tetrazine-SS-NHS and quenching reagents using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol for Bioorthogonal Ligation with a TCO-Functionalized Molecule

This protocol outlines the iEDDA reaction between the tetrazine-labeled antibody and a TCO-functionalized molecule.

Materials:

-

Tetrazine-labeled antibody

-

TCO-functionalized molecule of interest

-

Compatible solvent for the TCO-molecule (e.g., DMSO or aqueous buffer)

-

Purification equipment (e.g., size-exclusion chromatography system)

Procedure:

-

Reaction Setup: Dissolve the TCO-functionalized molecule in a compatible solvent. Add a 1.1 to 2.0 molar excess of the TCO-reagent to the solution of the tetrazine-labeled antibody.

-

Ligation Reaction: Incubate the reaction mixture for 10-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification: Purify the resulting conjugate to remove any unreacted TCO-functionalized molecule using a suitable method such as size-exclusion chromatography.

Protocol for Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond to release the biotin-containing fragment.

Materials:

-

Purified this compound conjugate

-

Reducing agent stock solution (e.g., 1 M DTT in water or 100 mM TCEP)

-

Reaction buffer (e.g., PBS, pH 7.0-8.0)

-

Purification equipment (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation for Cleavage: Ensure the purified conjugate is in a suitable buffer at a pH between 7.0 and 8.0.

-

Reduction of Disulfide Bond: Add the reducing agent stock solution to the conjugate solution to a final concentration of 10-50 mM for DTT or 0.5-1 mM for TCEP.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 37°C.

-

Purification of the Cleaved Biomolecule: Separate the biomolecule from the cleaved biotin fragment and the reducing agent using size-exclusion chromatography or dialysis.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflow and a representative signaling pathway application.

References

A Technical Guide to Bioorthogonal Chemistry with Tetrazine: From Core Principles to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has emerged as an indispensable tool for the precise chemical modification of biological systems, enabling the study of biomolecules in their native environments. Among the repertoire of bioorthogonal reactions, the tetrazine ligation has garnered significant attention due to its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[1][2][3] This technical guide provides an in-depth exploration of the core principles of tetrazine-based bioorthogonal chemistry, detailed experimental protocols, and a summary of quantitative data to empower researchers in leveraging this powerful technology for drug development, diagnostics, and fundamental biological discovery.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The foundation of tetrazine bioorthogonal chemistry lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction.[2][4] In this [4+2] cycloaddition, an electron-deficient 1,2,4,5-tetrazine acts as the diene, reacting with an electron-rich or strained dienophile, most commonly a trans-cyclooctene (TCO). This reaction is exceptionally rapid and proceeds through a two-step mechanism:

-

Cycloaddition: The tetrazine and TCO undergo a rapid [4+2] cycloaddition to form a highly unstable tricyclic intermediate.

-

Retro-Diels-Alder: This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) to form a stable dihydropyridazine product.

The release of nitrogen gas as the sole byproduct makes this reaction highly favorable and irreversible within biological systems. The exceptional speed of this ligation allows for efficient labeling at low, micromolar to nanomolar concentrations, which is critical for minimizing potential toxicity and off-target effects in in vivo applications.

Quantitative Data: Reaction Kinetics and Stability

The performance of a bioorthogonal reaction is critically dependent on its rate constant (k₂) and the stability of the reactants in a biological medium. The following tables summarize kinetic data for various tetrazine-dienophile pairs and the stability of different tetrazine derivatives.

Table 1: Second-Order Rate Constants (k₂) for Tetrazine Ligations

| Tetrazine Derivative | Dienophile | Rate Constant (k₂, M⁻¹s⁻¹) | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | |

| Pyridyl-tetrazine (Py-Tz) | axial-TCO | ~10332 | |

| Phenyl-tetrazine (Ph-Tz) | axial-TCO | <2000 | |

| Methyl-tetrazine (Me-Tz) | axial-TCO | <2000 | |

| 3-(p-benzylamino)-1,2,4,5-tetrazine | 5-norbornene-2-carboxylic acid | 1.339 ± 0.003 | |

| Dipyridyltetrazine | 5-norbornene-2-carboxylic acid | 1.3 ± 0.02 | |

| FITC-Tetrazine | Norbornene (NOR) | Slower than TCO/COY | |

| FITC-Tetrazine | Cyclooctyne (COY) | Slower than TCO | |

| FITC-Tetrazine | trans-cyclooctene (DS1/DS2) | Orders of magnitude faster than NOR/COY | |

| 3,6-diphenyl-s-tetrazine | Bicyclononyne (BCN) | Tunable based on substituents | |

| Asymmetric tetrazine (pyrimidin-2-yl) | Norbornene | Fastest among tested norbornene reactions |

Table 2: Stability of Tetrazine Derivatives in Physiological Conditions

| Tetrazine Derivative | Conditions | Stability | Reference(s) |

| Triazolyl-tetrazine (3b) | 12 hours | >92% remaining | |

| Triazolyl-tetrazine (3b) | 48 hours | >63% remaining | |

| Methyl-tetrazine (Me-Tz) | 12 hours | >92% remaining | |

| Methyl-tetrazine (Me-Tz) | 48 hours | >63% remaining | |

| Dipyridyl-s-tetrazines (2a) | 12 hours in 1:9 DMSO/PBS | 60-85% degraded | |

| Pyrimidyl-substituted tetrazines (2f, 2g) | 12 hours in 1:9 DMSO/PBS | 60-85% degraded | |

| Pyridyl tetrazines (2d, 2e) | 12 hours in 1:9 DMSO/PBS | >75% remaining | |

| Phenyl tetrazines (2c, 2h) | 12 hours in 1:9 DMSO/PBS | >75% remaining |

Experimental Protocols

This section provides detailed protocols for the bioorthogonal labeling of intracellular proteins and the general procedure for a strain-promoted iEDDA reaction.

Protocol for Bioorthogonal Labeling of Intracellular Proteins in Living Cells

This protocol describes a two-step labeling approach for visualizing a target protein within living cells.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

DMSO

-

Vinylboronic acid (VBA)-functionalized irreversible protein inhibitor (e.g., for the proteasome)

-

Cell-permeable fluorescent tetrazine (e.g., tetrazine-BODIPY)

-

Confocal microscope

Procedure:

-

Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Inhibitor Incubation:

-

Prepare a stock solution of the VBA-containing proteasome inhibitor in DMSO.

-

Dilute the stock solution in fresh cell culture medium to the desired final concentration (e.g., 300 µM).

-

Remove the old medium from the cells and add the medium containing the inhibitor.

-

As a negative control, treat a separate set of cells with an equivalent volume of DMSO.

-

Incubate the cells for 3 hours at 37°C.

-

-

Fluorescent Tetrazine Labeling:

-

Prepare a stock solution of the cell-permeable fluorescent tetrazine in DMSO.

-

Dilute the stock solution in fresh cell culture medium to the desired final concentration (e.g., 3 µM).

-

After the inhibitor incubation, add the tetrazine-containing medium directly to the cells.

-

Incubate for a specified time (e.g., 1 hour) at 37°C.

-

-

Imaging:

-

Wash the cells with PBS to remove excess probe.

-

Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

General Protocol for Strain-Promoted Inverse Electron Demand Diels-Alder Reaction

This protocol outlines a general procedure for the reaction between a tetrazine and a strained alkyne like bicyclo[6.1.0]nonyne (BCN).

Materials:

-

Substituted 1,2,4,5-tetrazine

-

Bicyclo[6.1.0]nonyne (BCN) or other strained dienophile

-

Methanol (HPLC-grade)

-

Thin-layer chromatography (TLC) plates

-

Flash column chromatography system

Procedure:

-

Reaction Setup:

-

Dissolve the tetrazine in methanol (e.g., 1 mL).

-

In a separate vial, dissolve the BCN in methanol (e.g., 1 mL).

-

Add the BCN solution to the tetrazine solution.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature for 5 to 30 minutes.

-

Monitor the progress of the reaction by TLC. The disappearance of the characteristic pink/red color of the tetrazine can also be a visual indicator of reaction progression.

-

-

Purification:

-

Upon completion, directly load the reaction mixture onto a flash column for purification of the dihydropyridazine product.

-

Applications in Drug Development and Research

The unique properties of the tetrazine ligation have led to its widespread adoption in drug development and biomedical research.

-

Pretargeted Imaging and Therapy: This multi-step strategy decouples the targeting and imaging/therapeutic steps to improve the signal-to-background ratio. A biomolecule (e.g., an antibody) functionalized with a dienophile is administered first, allowed to accumulate at the target site, and unbound conjugate is cleared from circulation. Subsequently, a much smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then reacts specifically at the target site.

-

Controlled Drug Release: Tetrazine chemistry can be engineered for "click-to-release" applications. A prodrug is designed with a linker that is cleaved upon reaction with a tetrazine, allowing for spatiotemporally controlled activation of a therapeutic agent.

-

Protein Labeling and Visualization: As detailed in the protocols, tetrazine ligation is a powerful tool for labeling and visualizing proteins in living cells and organisms. This enables the study of protein localization, trafficking, and interactions in real-time.

-

Fluorescence Turn-On Probes: Many tetrazine-fluorophore conjugates are designed to be "fluorogenic," where the fluorescence of the dye is quenched by the tetrazine. Upon reaction with a dienophile, the tetrazine is consumed, leading to a significant increase in fluorescence, which is highly advantageous for reducing background in no-wash imaging experiments.

Conclusion

Tetrazine bioorthogonal chemistry represents a robust and versatile platform for the study and manipulation of biological systems. Its rapid, selective, and biocompatible nature has propelled its use in a wide array of applications, from fundamental cell biology to the development of next-generation therapeutics and diagnostics. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of this powerful chemical tool. As new tetrazine derivatives and dienophiles with improved stability and reactivity are developed, the scope of applications for this remarkable chemistry will undoubtedly continue to expand.

References

- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Disulfide Bond in Tetrazine-SS-Biotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of Tetrazine-SS-Biotin, a versatile chemoselective labeling reagent. We delve into the critical role of its cleavable disulfide bond, providing a comprehensive overview of its applications in bioconjugation, particularly in the burgeoning field of antibody-drug conjugates (ADCs). This document outlines the fundamental chemistry, detailed experimental protocols, and quantitative data to empower researchers in leveraging this powerful tool for their scientific endeavors.

Core Principles of this compound

This compound is a trifunctional molecule meticulously designed for advanced bioconjugation strategies. Its architecture integrates three key components:

-

Tetrazine Moiety: This group participates in an exceptionally rapid and specific bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) partner. This reaction exhibits remarkable kinetics and proceeds efficiently in complex biological media without the need for cytotoxic catalysts.

-

Disulfide (SS) Bond: This cleavable linker is the cornerstone of the reagent's utility in applications requiring the controlled release of a conjugated molecule. The disulfide bond is stable under physiological conditions but can be readily cleaved in the presence of reducing agents.

-

Biotin Handle: This vitamin possesses an extraordinarily high affinity for streptavidin and avidin, enabling robust and highly selective capture, purification, and detection of biotinylated molecules.

The strategic integration of these three components allows for a powerful two-step labeling and release strategy, making this compound an invaluable tool in various research and development settings.

Quantitative Data

The efficiency of both the bioorthogonal ligation and the disulfide bond cleavage is paramount to the successful application of this compound. The following tables summarize key quantitative data gathered from the scientific literature.

Table 1: Kinetics of the Tetrazine-TCO Cycloaddition Reaction

The inverse-electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctenes is renowned for its exceptional speed. The second-order rate constants (k₂) for this reaction are among the fastest known in bioorthogonal chemistry.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |

| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media[1] |

| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |

| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |

Note: The reaction rate is influenced by the specific substituents on both the tetrazine and TCO rings, as well as the solvent system. The data presented provides a general range of expected kinetics.[2]

Table 2: Conditions for Disulfide Bond Cleavage

The cleavage of the disulfide bond in this compound is typically achieved through the use of reducing agents. The efficiency of this process is dependent on the choice of reducing agent, its concentration, incubation time, and temperature.

| Reducing Agent | Concentration | Incubation Time | Temperature | Notes |

| Dithiothreitol (DTT) | 10-50 mM | 30-60 min | Room Temperature | A commonly used and effective reducing agent. |

| Tris(2-carboxyethyl)phosphine (TCEP) | 10-20 mM | 30-60 min | Room Temperature | Odorless and more stable in solution compared to DTT. |

| Glutathione (GSH) | 1-10 mM | Variable | 37°C | Mimics the intracellular reducing environment.[][4] |

Note: These conditions are general guidelines and may require optimization for specific applications.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol 1: Labeling of TCO-Modified Proteins with this compound

Objective: To covalently attach this compound to a protein that has been previously functionalized with a trans-cyclooctene (TCO) group.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography (SEC) column (e.g., PD-10) for buffer exchange/purification

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

-

Reaction Setup: Add a 5- to 20-fold molar excess of the this compound stock solution to the TCO-modified protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein integrity.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.

-

Purification: Remove the excess, unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired buffer.

-

Quantification: Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA or Bradford). The degree of biotinylation can be assessed using methods such as the HABA assay or mass spectrometry.[5]

Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Beads

Objective: To capture and purify proteins labeled with this compound using streptavidin-conjugated agarose or magnetic beads.

Materials:

-

Biotinylated protein sample from Protocol 1

-

Streptavidin-conjugated beads (agarose or magnetic)

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)

-

Elution Buffer (see Protocol 3)

Procedure:

-

Bead Preparation: Wash the streptavidin beads twice with Binding/Wash Buffer to remove any storage buffer.

-

Binding: Add the biotinylated protein sample to the washed streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for efficient binding.

-

Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads). Discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Proceed to Protocol 3 for the release of the captured protein.

Protocol 3: Cleavage of the Disulfide Bond and Elution of Captured Proteins

Objective: To release the biotinylated protein from the streptavidin beads by cleaving the disulfide bond within the this compound linker.

Materials:

-

Protein-bound streptavidin beads from Protocol 2

-

Elution Buffer containing a reducing agent:

-

Option A: 50 mM DTT in PBS, pH 7.4

-

Option B: 20 mM TCEP in PBS, pH 7.4

-

Option C: 10 mM Glutathione in PBS, pH 7.4

-

Procedure:

-

Elution: Resuspend the protein-bound streptavidin beads in the chosen Elution Buffer.

-

Incubation: Incubate the bead suspension for 30-60 minutes at room temperature with gentle mixing. For glutathione-mediated cleavage, incubation at 37°C may be more effective.

-

Collection of Eluate: Pellet the beads and carefully collect the supernatant, which now contains the released protein. The biotin portion of the linker will remain attached to the streptavidin beads.

-

Analysis: The eluted protein can be analyzed by SDS-PAGE, Western blotting, or other downstream applications.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key structures and workflows associated with this compound.

Conclusion

This compound stands as a powerful and versatile reagent for researchers engaged in bioconjugation, proteomics, and drug development. The central role of its cleavable disulfide bond enables the controlled release of labeled biomolecules, a feature of paramount importance in applications such as the targeted delivery of therapeutics by ADCs and the elution of proteins from affinity matrices under mild conditions. By understanding the fundamental principles, quantitative parameters, and experimental protocols outlined in this guide, scientists can effectively harness the capabilities of this compound to advance their research objectives.

References

- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Detection and Quantification of Biotinylated Proteins for TurboID-Based Proximity Labeling Mass Spectrometry in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Rapid Bioconjugation: An In-Depth Technical Guide to the Principles of Inverse-Electron-Demand Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction has rapidly ascended as a premier tool in the fields of chemical biology, drug development, and materials science. Its hallmark features—exceptionally fast kinetics, exquisite selectivity, and the ability to proceed in complex biological environments without toxic catalysts—make it an indispensable strategy for creating precisely engineered molecular conjugates.[1][2] This technical guide delves into the fundamental principles of the IEDDA reaction, offering a comprehensive overview of its mechanism, the electronic factors that govern its reactivity, and practical considerations for its application. We provide detailed experimental protocols for key applications and a compilation of quantitative kinetic data to empower researchers to harness the full potential of this powerful bioorthogonal reaction.

Core Principles of the Inverse-Electron-Demand Diels-Alder Reaction

The IEDDA reaction is a type of [4+2] cycloaddition, a class of reactions first described by Otto Diels and Kurt Alder.[3] However, it operates under a reversed electronic paradigm compared to the "normal" Diels-Alder reaction. In the IEDDA reaction, an electron-deficient diene reacts with an electron-rich dienophile.[3][4] This inversion of electronic demand is the key to its rapid kinetics and high specificity, particularly in biological systems where nucleophilic functional groups are abundant.

The Reaction Mechanism

The most common IEDDA reaction in bioconjugation involves the coupling of a 1,2,4,5-tetrazine (the electron-poor diene) with a strained alkene or alkyne, such as a trans-cyclooctene (TCO) (the electron-rich dienophile). The mechanism proceeds in a two-step sequence:

-

[4+2] Cycloaddition: The tetrazine and the dienophile undergo a concerted cycloaddition to form a highly unstable, nitrogen-containing bicyclic intermediate.

-

Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen gas (N₂). This step is the thermodynamic driving force for the reaction, rendering it irreversible.

-

Product Formation: The elimination of N₂ results in the formation of a stable dihydropyridazine product, which may further oxidize to a pyridazine.

This rapid, irreversible reaction can be monitored by the disappearance of the characteristic color of the tetrazine, which typically has a visible absorbance around 520-540 nm.

Figure 1: General mechanism of the IEDDA reaction.

Frontier Molecular Orbital (FMO) Theory

The speed and selectivity of the IEDDA reaction are best explained by Frontier Molecular Orbital (FMO) theory. In contrast to the normal Diels-Alder reaction, which is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, the IEDDA reaction is controlled by the interaction between the HOMO of the electron-rich dienophile and the LUMO of the electron-poor diene.

A smaller energy gap between the dienophile's HOMO and the diene's LUMO leads to a stronger interaction and a faster reaction rate. The reactivity of IEDDA pairs can be tuned by modifying their electronic properties:

-

Electron-withdrawing groups on the tetrazine (diene) lower its LUMO energy, increasing the reaction rate.

-

Electron-donating groups on the dienophile raise its HOMO energy, also accelerating the reaction.

-

Ring strain in the dienophile, as seen in trans-cyclooctenes, significantly raises the HOMO energy, leading to exceptionally fast reaction rates.

Figure 2: FMO diagram for the IEDDA reaction.

Quantitative Data: Reaction Kinetics

The choice of diene and dienophile is critical for the successful application of the IEDDA reaction. The following tables summarize second-order rate constants for commonly used tetrazine-dienophile pairs, providing a basis for rational experimental design.

Table 1: Second-Order Rate Constants (k₂) for IEDDA Reactions with trans-Cyclooctene (TCO)

| Tetrazine Derivative | Dienophile | Solvent/Conditions | k₂ (M⁻¹s⁻¹) |

| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 26,000 ± 500 |

| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 820 ± 70 |

| 3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 5,300 ± 400 |

| 3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 22,000 ± 2,000 |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 9:1 MeOH/water | ~2,000 |

| Hydrogen substituted tetrazines (Tz 22, Tz 23) | TCO | PBS, 37°C | ~30,000 |

Data compiled from multiple sources.

Table 2: Second-Order Rate Constants (k₂) for IEDDA Reactions with Other Dienophiles

| Tetrazine Derivative | Dienophile | Solvent/Conditions | k₂ (M⁻¹s⁻¹) |

| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | MeOH | 10 |

| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | MeOH | 125 |

| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | - | - |

| Styrene | Tetrazine | - | 4.0 ± 0.1 x 10⁻³ |

Data compiled from multiple sources.

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing IEDDA chemistry.

General Workflow for IEDDA Bioconjugation

A typical IEDDA bioconjugation experiment follows a general workflow, which can be adapted for specific applications.

Figure 3: General workflow for IEDDA bioconjugation.

Protocol for Antibody Labeling with a Tetrazine-NHS Ester

This protocol describes the labeling of an antibody with a tetrazine moiety for subsequent ligation to a TCO-functionalized molecule.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS)

-

Tetrazine-NHS ester (e.g., mTz-PEG4-NHS ester), 20 mM stock in DMSO

-

1 M Glycine (pH 8.5)

-

30 kDa MWCO spin filter

-

1X Borate Buffered Saline (BBS)

Procedure:

-

Antibody Preparation: Adjust the antibody concentration to 1-5 mg/mL in 1X BBS. Adjust the final volume to 45 µL.

-

Tetrazine Labeling:

-

Dilute the 20 mM Tetrazine-NHS ester stock solution to 2 mM with DMSO.

-

Add 5 µL of the 2 mM tetrazine solution to the 45 µL of antibody solution.

-

Mix gently and incubate at room temperature for 30 minutes.

-

Quench the reaction by adding 1 µL of 1 M glycine (pH 8.5) and incubate for an additional 5 minutes.

-

-

Purification:

-

Transfer the labeling reaction to a 30 kDa MWCO spin filter.

-

Centrifuge at 14,000 x g for 5 minutes. Discard the flow-through.

-

Wash the filter with 475 µL of 1X BBS and centrifuge again.

-

Collect the purified, tetrazine-labeled antibody by inverting the filter and centrifuging at 1,000 x g for 2 minutes.

-

Adjust the final volume to approximately 50 µL with 1X BBS.

-

Protocol for Live-Cell Imaging with IEDDA

This protocol outlines the labeling of a protein containing a genetically encoded TCO-lysine with a tetrazine-functionalized fluorescent dye in living cells.

Materials:

-

Mammalian cells expressing the protein of interest with a genetically incorporated TCO-lysine.

-

Tetrazine-functionalized fluorescent dye (e.g., H-Tet-Cy5).

-

Cell culture medium (e.g., DMEM).

-

Phosphate Buffered Saline (PBS).

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Protein Expression: Culture mammalian cells under standard conditions. Transfect the cells with the necessary plasmids for expressing the TCO-lysine-containing protein of interest and induce protein expression as required.

-

Labeling Reaction:

-

Prepare a stock solution of the tetrazine-dye in DMSO.

-

Dilute the tetrazine-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

-

Remove the existing medium from the cells and replace it with the medium containing the tetrazine-dye.

-

Incubate the cells at 37°C for 15-60 minutes.

-

-

Washing and Imaging:

-

Remove the labeling medium and wash the cells several times with pre-warmed PBS to remove any unreacted dye.

-

Add fresh cell culture medium to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.

-

Applications in Drug Development

The unique attributes of the IEDDA reaction have made it a powerful tool in various facets of drug development.

-

Antibody-Drug Conjugates (ADCs): IEDDA chemistry enables the site-specific conjugation of potent cytotoxic drugs to antibodies. This results in more homogeneous ADCs with improved therapeutic indices compared to traditional stochastic conjugation methods.

-

Targeted Drug Delivery: Drug-loaded nanocarriers can be functionalized with a diene or dienophile and then targeted to specific tissues or cells by reacting with a complementary-functionalized targeting ligand, such as an antibody.

-

"Click-to-Release" Prodrug Strategies: A drug can be "caged" with a TCO moiety that is cleaved upon reaction with a tetrazine. This allows for the targeted release of the active drug at a specific site, minimizing off-target toxicity.

-

Pretargeted Imaging: In this strategy, a modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a much smaller, rapidly clearing radiolabeled tetrazine is administered, which "clicks" to the antibody at the target, providing a high-contrast image for diagnostics.

Conclusion

The inverse-electron-demand Diels-Alder reaction has firmly established itself as a cornerstone of modern bioconjugation. Its exceptional speed, bioorthogonality, and versatility have opened up new avenues for research in basic biology, diagnostics, and therapeutics. As our understanding of this remarkable reaction deepens and new, more sophisticated diene and dienophile pairs are developed, the applications of IEDDA in medicine and the life sciences are set to expand even further, driving the development of next-generation diagnostics and targeted therapies.

References

- 1. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tetrazine-SS-Biotin: Solubility and Storage

For researchers, scientists, and professionals in drug development, the proper handling and storage of reagents are paramount to ensure experimental success and reproducibility. This guide provides a comprehensive overview of the solubility and storage conditions for Tetrazine-SS-Biotin, a crucial reagent in bioconjugation, antibody-drug conjugates (ADCs), and click chemistry.

Core Properties of this compound

This compound is a versatile chemical tool that features a tetrazine moiety for bioorthogonal reactions, a cleavable disulfide bond, and a biotin group for detection or purification. The tetrazine group participates in rapid and specific inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (TCO).[1][2][3] The disulfide bond allows for the cleavage of the biotin tag from the conjugated molecule under reducing conditions.[2] This functionality is particularly useful in the development of ADCs, where the linker's stability during circulation and its subsequent cleavage within the target cell are critical.[4]

Solubility Profile

The solubility of this compound is a critical factor for its effective use in various experimental settings. Based on available data, it is soluble in several common organic solvents.

| Solvent | Concentration | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (216.73 mM) | Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended. | |

| Dichloromethane (DCM) | Soluble | - | |

| Acetonitrile | Soluble | - | |

| Dimethylformamide (DMF) | Soluble | - |

It is important to note that the physical form of this compound has been described as a red oil.

Recommended Storage Conditions

Proper storage is essential to maintain the stability and reactivity of this compound. The following conditions are recommended:

| Condition | Duration | Temperature | Notes | Source |

| Powder | 3 years | -20°C | - | |

| Stock Solution | 6 months | -80°C | Aliquot to avoid repeated freeze-thaw cycles. | |

| Stock Solution | 1 month | -20°C | Aliquot to avoid repeated freeze-thaw cycles. | |

| Stock Solution (PEGylated version) | 6 months | -80°C | Protect from light, store under nitrogen. | |

| Stock Solution (PEGylated version) | 1 month | -20°C | Protect from light, store under nitrogen. |

For shipping, this compound is typically stable at room temperature in the continental US, though this may vary for other locations.

Experimental Protocols

While specific, detailed experimental protocols are often application-dependent, the following provides a general methodology for the dissolution and use of this compound based on its known properties.

Preparation of a Stock Solution

-

Reagent Handling : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Selection : Choose an appropriate solvent based on the solubility table and experimental requirements. DMSO is a common choice for creating a high-concentration stock solution.

-

Dissolution : Add the desired volume of solvent to the vial. If using DMSO to prepare a high-concentration stock, sonication may be necessary to ensure complete dissolution.

-

Aliquoting and Storage : Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the use of this compound in a bioconjugation experiment, for example, labeling a TCO-modified protein.

Visualizations

Chemical Structure and Reaction

The core of this compound's utility lies in its structure, which facilitates the iEDDA reaction.

Disulfide Bond Cleavage Mechanism

A key feature of this compound is its cleavable disulfide linker, which can be broken by reducing agents.

References

Methodological & Application

Application Notes and Protocols for Tetrazine-SS-Biotin Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of a Tetrazine-SS-Biotin moiety to an antibody. This method utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, commonly known as "click chemistry," between a trans-cyclooctene (TCO) modified antibody and a tetrazine-functionalized biotin. The inclusion of a disulfide (-SS-) linker allows for the subsequent cleavage of the biotin from the antibody under reducing conditions, a feature valuable in applications such as affinity purification and drug delivery.

The protocol is divided into two main stages: the modification of the antibody with a TCO group and the subsequent click reaction with this compound.

Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following table summarizes key quantitative data for this bioorthogonal reaction.

| Parameter | Value | Conditions | Source(s) |

| Second-Order Rate Constant (k) | 1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹ | Aqueous buffers, room temperature | [1][2] |

| Reaction pH | 6.0 - 9.0 | Phosphate-buffered saline (PBS) | [1] |

| Reaction Temperature | 4°C - 37°C | Dependent on the stability of the biomolecules | [3][4] |

| Reaction Time (Protein Conjugation) | 30 - 120 minutes | Room temperature | |

| Conjugation Efficiency | > 99% | Under optimized conditions |

Experimental Protocols

This protocol outlines the general steps for antibody modification with TCO and subsequent conjugation to this compound. Optimization may be required for specific antibodies and applications.

Materials and Reagents

-

Antibody (in amine-free buffer, e.g., PBS)

-

TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Spin desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Reducing agent for cleavage (optional, e.g., Dithiothreitol - DTT)

Protocol 1: Antibody Modification with TCO-PEG-NHS Ester

This protocol describes the modification of an antibody with a TCO group by targeting primary amines (lysine residues) using an NHS ester.

-

Antibody Preparation:

-

Dissolve the antibody in PBS at a concentration of 1-5 mg/mL.

-

If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a spin desalting column.

-

-

TCO-PEG-NHS Ester Preparation:

-

Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.

-

-

Antibody Activation:

-

To the antibody solution, add 1 M NaHCO₃ to a final concentration of 0.1 M to raise the pH to ~8.3. This facilitates the reaction with primary amines.

-

Add a 10-20 fold molar excess of the 10 mM TCO-PEG-NHS ester stock solution to the antibody solution. The optimal molar excess should be determined empirically for each antibody.

-

Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

To quench the reaction, add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Remove excess, unreacted TCO-PEG-NHS ester and reaction byproducts by purifying the TCO-modified antibody using a spin desalting column equilibrated with PBS.

-

Protocol 2: TCO-Antibody Ligation with this compound

This protocol describes the bioorthogonal click reaction between the TCO-modified antibody and this compound.

-

This compound Preparation:

-

Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired molar excess.

-

-

Ligation Reaction:

-

To the purified TCO-modified antibody solution, add a 1.5-5 fold molar excess of the this compound stock solution. A slight molar excess of the tetrazine ensures efficient ligation.

-

Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification of the Antibody-SS-Biotin Conjugate:

-

Remove excess, unreacted this compound by purifying the final conjugate using a spin desalting column equilibrated with PBS.

-

The purified antibody-SS-biotin conjugate is now ready for use in downstream applications. Store at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

-

Protocol 3: Cleavage of the Disulfide Linker (Optional)

To release the biotin from the antibody, the disulfide bond in the linker can be cleaved.

-

Reduction:

-

Incubate the antibody-SS-biotin conjugate with 10-50 mM DTT in PBS for 30-60 minutes at 37°C.

-

The cleaved antibody and the biotin-thiol fragment can then be separated if necessary, for example, by size exclusion chromatography.

-

Characterization of the Conjugate

It is crucial to characterize the final antibody-SS-biotin conjugate to determine the degree of biotinylation, also referred to as the biotin-to-antibody ratio (BAR).

-

UV-Vis Spectroscopy: The concentration of the antibody can be determined by measuring the absorbance at 280 nm. Some biotinylation reagents contain a UV-traceable chromophore that allows for the quantification of incorporated biotin by measuring absorbance at a specific wavelength (e.g., 354 nm for ChromaLINK™ biotin).

-

HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating biotin incorporation. It is based on the displacement of HABA from avidin by biotin, which leads to a decrease in absorbance at 500 nm.

-

Mass Spectrometry: Intact mass analysis of the antibody before and after conjugation can provide a precise determination of the number of biotin molecules attached.

-

Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate antibody species with different numbers of conjugated biotin molecules, providing information on the distribution of the BAR.

Visualizations

Caption: Workflow for this compound antibody conjugation.

Caption: Chemical reaction pathway for the conjugation and cleavage process.

References

Application Notes and Protocols: A Step-by-Step Guide for Labeling Peptides with Tetrazine-SS-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the precise labeling and modification of biomolecules in complex biological environments. Among the most rapid and specific bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine (Tz) and a strained trans-cyclooctene (TCO). This "click chemistry" reaction proceeds with exceptionally fast kinetics, high specificity, and is biocompatible, requiring no cytotoxic catalysts.[1][2][3]

Tetrazine-SS-Biotin is a versatile reagent that leverages this powerful chemistry for the biotinylation of TCO-modified molecules. It features a tetrazine moiety for reaction with a TCO-functionalized peptide, a biotin tag for detection or purification, and a cleavable disulfide (S-S) linker.[1] This cleavable linker allows for the release of the biotinylated peptide from a streptavidin support under reducing conditions, providing an additional layer of experimental flexibility.

These application notes provide a detailed, step-by-step guide for the successful labeling of TCO-containing peptides with this compound, subsequent purification, and optional cleavage of the disulfide bond.

Principle of the Reaction

The labeling process is a two-step procedure. First, the peptide of interest must be functionalized with a trans-cyclooctene (TCO) group. This can be achieved during solid-phase peptide synthesis (SPPS) by incorporating a TCO-containing amino acid or by post-synthetic modification of the peptide.[4]

Once the TCO-peptide is prepared and purified, it is reacted with this compound. The tetrazine and TCO moieties undergo a rapid and irreversible iEDDA cycloaddition to form a stable covalent bond, yielding the biotinylated peptide.

Materials and Reagents

-

TCO-functionalized peptide

-

This compound (e.g., from Conju-Probe)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer

-

Reducing Agent (for optional cleavage): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent (optional): TCO-containing small molecule

-

Purification Supplies: HPLC system with a C18 column, water (HPLC grade), acetonitrile (HPLC grade), trifluoroacetic acid (TFA)

-

Analysis Equipment: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Experimental Protocols

Protocol 1: Preparation of Reagents

-

TCO-Peptide Solution:

-

Dissolve the lyophilized TCO-functionalized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

If the peptide has limited aqueous solubility, it can first be dissolved in a minimal amount of DMSO or DMF and then diluted with the Reaction Buffer.

-

-

This compound Stock Solution:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution in anhydrous DMSO or DMF. This stock solution can be stored at -20°C for future use. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Labeling of TCO-Peptide with this compound

This protocol describes the reaction between the TCO-functionalized peptide and this compound.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the TCO-peptide solution and the this compound stock solution.

-

A molar excess of this compound (typically 1.5 to 5 equivalents) is recommended to ensure complete labeling of the peptide. The optimal ratio may need to be determined empirically.

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically complete within this timeframe due to the fast kinetics of the iEDDA reaction.

-

-

Quenching (Optional):

-

To remove any unreacted this compound, a quenching reagent (e.g., a TCO-containing small molecule) can be added in excess and incubated for an additional 10-15 minutes.

-

References

Application Notes: Synthesis and Characterization of Antibody-Drug Conjugates using Tetrazine-SS-Biotin

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. Tetrazine-SS-Biotin is a novel, heterobifunctional linker that combines the advantages of bioorthogonal click chemistry with a cleavable disulfide bond for controlled payload release.

This linker features three key components:

-

Tetrazine: An electron-deficient diene that participates in an exceptionally rapid and specific inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a trans-cyclooctene (TCO) group.[1][2] This bioorthogonal reaction allows for efficient conjugation under mild, physiological conditions.[3]

-

Disulfide Bond (-SS-): A cleavable linker that is stable in systemic circulation but is readily reduced by the high concentration of glutathione (GSH) in the intracellular environment of tumor cells.[4][5] This ensures that the cytotoxic payload is released specifically within the target cells, minimizing off-target toxicity.

-

Biotin: A versatile handle that can be used for purification, detection, or further functionalization of the ADC.